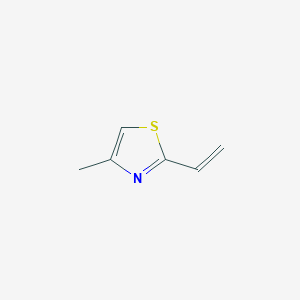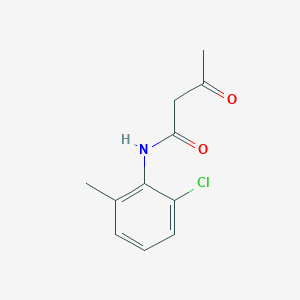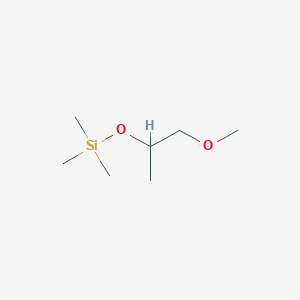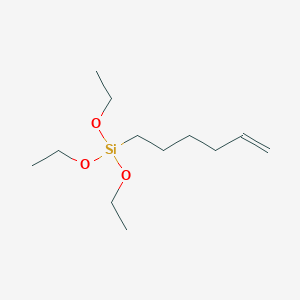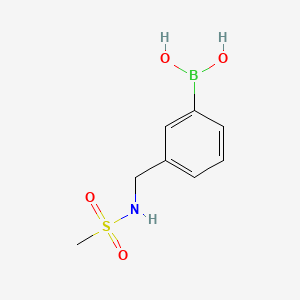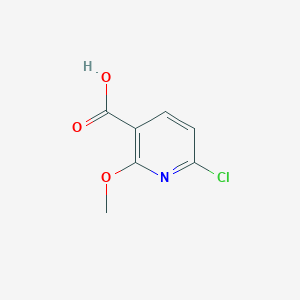
Potassium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium citrate, also known as trithis compound, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. This compound is widely used in the food industry as an acidity regulator and in medicine to control kidney stones derived from uric acid or cystine .
Mechanism of Action
Target of Action
Potassium citrate primarily targets the urinary system, specifically the renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones . It is used to manage these conditions by modifying the renal handling of citrate .
Mode of Action
This compound works by increasing urinary citrate and pH levels . This is achieved mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, this compound also increases urinary potassium by approximately the amount contained in the medication .
Biochemical Pathways
This compound is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis .
Pharmacokinetics
This compound is rapidly absorbed when given orally, and is excreted in the urine . It is an alkaline salt, which makes it effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .
Result of Action
The result of this compound’s action is a decrease in the amount of acid in the body . This can help prevent conditions caused by high uric acid levels, such as gout or kidney stones . It is also effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is a white, hygroscopic crystalline powder . In the monohydrate form, it is highly hygroscopic and deliquescent . This means that it readily absorbs moisture from the environment, which can affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by neutralizing citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves the following steps:
- Dissolve citric acid in water.
- Add potassium bicarbonate, potassium carbonate, or potassium hydroxide to the citric acid solution.
- Filter the solution to remove any impurities.
- Evaporate the solvent to obtain this compound crystals .
Industrial Production Methods: In industrial settings, the preparation of this compound involves:
- Filtering a citric acid fermentation solution through a high-permeability film.
- Heating the citric acid solution to 80-90°C and treating it with activated carbon.
- Evaporating the citric acid solution to a saturated state and cooling to crystallize.
- Dissolving the citric acid crystals in water and performing reextraction with ethanol.
- Adding the citric acid solution to a hot solution of potassium bicarbonate and adjusting the pH to 6.5-6.8.
- Evaporating the this compound solution to a saturated state and cooling to crystallize .
Chemical Reactions Analysis
Types of Reactions: Potassium citrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form citric acid and potassium salts.
Complexation: Forms complexes with metal ions, such as calcium and magnesium.
Decomposition: At high temperatures, this compound decomposes to form potassium carbonate and carbon dioxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Water, ethanol.
Major Products:
Citric Acid: Formed when this compound reacts with strong acids.
Potassium Carbonate: Formed upon thermal decomposition of this compound.
Scientific Research Applications
Potassium citrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent and a source of potassium ions in various chemical reactions.
Biology: Employed in cell culture media to maintain pH and provide essential potassium ions.
Comparison with Similar Compounds
Potassium Chloride: Used to treat potassium deficiency but does not affect urine pH.
Potassium Gluconate: Similar to potassium citrate, it is used to replenish potassium levels but does not have the same alkalinizing effect on urine
Sodium Citrate: Another citrate salt used for similar purposes but contains sodium instead of potassium.
Uniqueness of this compound: this compound is unique in its ability to alkalinize urine and prevent kidney stone formation. Unlike potassium chloride and potassium gluconate, this compound specifically increases urinary citrate levels and pH, making it particularly effective in managing conditions like renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis .
Properties
| After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. | |
CAS No. |
7778-49-6 |
Molecular Formula |
C6H8KO7 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
NAVWVHRQSDHCHD-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |
Color/Form |
WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |
| 7778-49-6 | |
physical_description |
Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |
Related CAS |
7778-49-6 |
solubility |
1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)
